Cas no 1176534-47-6 (methyl (2R,3S)-3-(2-aminophenyl)-3-{(tert-butoxy)carbonylamino}-2-hydroxypropanoate)

methyl (2R,3S)-3-(2-aminophenyl)-3-{(tert-butoxy)carbonylamino}-2-hydroxypropanoate structure
1176534-47-6 structure
商品名:methyl (2R,3S)-3-(2-aminophenyl)-3-{(tert-butoxy)carbonylamino}-2-hydroxypropanoate
CAS番号:1176534-47-6
MF:C15H22N2O5
メガワット:310.345584392548
MDL:MFCD09971695
CID:5157360

methyl (2R,3S)-3-(2-aminophenyl)-3-{(tert-butoxy)carbonylamino}-2-hydroxypropanoate 化学的及び物理的性質

名前と識別子

    • METHYL (2R,3S)-3-(2-AMINOPHENYL)-3-[(TERT-BUTOXYCARBONYL)AMINO]-2-HYDROXYPROPANOATE
    • Methyl (2r,3s)-3-(2-aminophenyl)-3-((tert-butoxycarbonyl)amino)-2-hydroxypropanoate
    • methyl (2R,3S)-3-(2-aminophenyl)-3-{[(tert-butoxy)carbonyl]amino}-2-hydroxypropanoate
    • methyl(2R,3S)-3-(2-aminophenyl)-3-{[(tert-butoxy)carbonyl]amino}-2-hydroxypropanoate
    • Benzenepropanoic acid, 2-amino-β-[[(1,1-dimethylethoxy)carbonyl]amino]-α-hydroxy-, methyl ester, (αR,βS)-
    • methyl (2R,3S)-3-(2-aminophenyl)-3-{(tert-butoxy)carbonylamino}-2-hydroxypropanoate
    • MDL: MFCD09971695
    • インチ: 1S/C15H22N2O5/c1-15(2,3)22-14(20)17-11(12(18)13(19)21-4)9-7-5-6-8-10(9)16/h5-8,11-12,18H,16H2,1-4H3,(H,17,20)/t11-,12+/m0/s1
    • InChIKey: GPSAMBTZTRJUNL-NWDGAFQWSA-N
    • ほほえんだ: O(C(N[C@@H](C1C=CC=CC=1N)[C@H](C(=O)OC)O)=O)C(C)(C)C

計算された属性

  • 水素結合ドナー数: 3
  • 水素結合受容体数: 6
  • 重原子数: 22
  • 回転可能化学結合数: 7
  • 複雑さ: 394
  • トポロジー分子極性表面積: 111
  • 疎水性パラメータ計算基準値(XlogP): 1.6

methyl (2R,3S)-3-(2-aminophenyl)-3-{(tert-butoxy)carbonylamino}-2-hydroxypropanoate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-88041-5.0g
methyl (2R,3S)-3-(2-aminophenyl)-3-{[(tert-butoxy)carbonyl]amino}-2-hydroxypropanoate
1176534-47-6
5.0g
$10573.0 2023-02-11
Enamine
EN300-88041-1g
methyl (2R,3S)-3-(2-aminophenyl)-3-{[(tert-butoxy)carbonyl]amino}-2-hydroxypropanoate
1176534-47-6
1g
$3645.0 2023-09-01
Enamine
EN300-88041-2.5g
methyl (2R,3S)-3-(2-aminophenyl)-3-{[(tert-butoxy)carbonyl]amino}-2-hydroxypropanoate
1176534-47-6
2.5g
$7147.0 2023-09-01
Enamine
EN300-88041-0.05g
methyl (2R,3S)-3-(2-aminophenyl)-3-{[(tert-butoxy)carbonyl]amino}-2-hydroxypropanoate
1176534-47-6
0.05g
$3062.0 2023-09-01
Enamine
EN300-88041-0.5g
methyl (2R,3S)-3-(2-aminophenyl)-3-{[(tert-butoxy)carbonyl]amino}-2-hydroxypropanoate
1176534-47-6
0.5g
$3499.0 2023-09-01
Enamine
EN300-88041-5g
methyl (2R,3S)-3-(2-aminophenyl)-3-{[(tert-butoxy)carbonyl]amino}-2-hydroxypropanoate
1176534-47-6
5g
$10573.0 2023-09-01
Enamine
EN300-88041-10.0g
methyl (2R,3S)-3-(2-aminophenyl)-3-{[(tert-butoxy)carbonyl]amino}-2-hydroxypropanoate
1176534-47-6
10.0g
$15678.0 2023-02-11
Enamine
EN300-88041-10g
methyl (2R,3S)-3-(2-aminophenyl)-3-{[(tert-butoxy)carbonyl]amino}-2-hydroxypropanoate
1176534-47-6
10g
$15678.0 2023-09-01
Enamine
EN300-88041-1.0g
methyl (2R,3S)-3-(2-aminophenyl)-3-{[(tert-butoxy)carbonyl]amino}-2-hydroxypropanoate
1176534-47-6
1.0g
$3645.0 2023-02-11
Enamine
EN300-88041-0.1g
methyl (2R,3S)-3-(2-aminophenyl)-3-{[(tert-butoxy)carbonyl]amino}-2-hydroxypropanoate
1176534-47-6
0.1g
$3208.0 2023-09-01

methyl (2R,3S)-3-(2-aminophenyl)-3-{(tert-butoxy)carbonylamino}-2-hydroxypropanoate 関連文献

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methyl (2R,3S)-3-(2-aminophenyl)-3-{(tert-butoxy)carbonylamino}-2-hydroxypropanoateに関する追加情報

Methyl (2R,3S)-3-(2-Aminophenyl)-3-{(tert-Butoxy)carbonylamino}-2-Hydroxypropanoate: A Comprehensive Overview

Methyl (2R,3S)-3-(2-aminophenyl)-3-{(tert-butoxy)carbonylamino}-2-hydroxypropanoate is a complex organic compound with the CAS number 1176534-47-6. This compound belongs to the class of amino acid derivatives and is characterized by its intricate stereochemistry and functional groups. The molecule features a chiral center at the 2R and 3S positions, which plays a critical role in its biological activity and pharmacokinetic properties. The presence of a tert-butoxycarbonyl (Boc) group and a phenylamine moiety further enhances its potential as a substrate in peptide synthesis and drug discovery.

Recent advancements in chemical synthesis have enabled the precise construction of this compound, leveraging stereo-selective methodologies. The Boc group, a widely used protecting group in peptide chemistry, ensures stability during synthetic procedures while maintaining the integrity of the amino functionality. The phenylamine moiety introduces aromaticity and potential hydrogen bonding capabilities, which are essential for interactions with biological targets such as enzymes or receptors.

One of the most significant applications of methyl (2R,3S)-3-(2-aminophenyl)-3-{(tert-butoxy)carbonylamino}-2-hydroxypropanoate lies in its role as an intermediate in the synthesis of bioactive molecules. Researchers have employed this compound to construct peptidomimetics, which are designed to mimic the structure and function of natural peptides. These peptidomimetics have shown promise in inhibiting key enzymes involved in diseases such as cancer and neurodegenerative disorders.

Moreover, the stereochemistry of this compound has been exploited in asymmetric catalysis, where it serves as a chiral auxiliary to induce enantioselectivity in reactions. This approach has been instrumental in synthesizing enantiopure compounds, which are crucial for drug development due to their superior efficacy and reduced side effects compared to racemic mixtures.

The tert-butoxycarbonyl (Boc) group has also been utilized in click chemistry applications, enabling rapid and efficient assembly of complex molecules. This has facilitated high-throughput screening efforts aimed at identifying novel bioactive compounds with therapeutic potential.

In terms of biological activity, studies have demonstrated that methyl (2R,3S)-3-(2-aminophenyl)-3-{(tert-butoxy)carbonylamino}-2-hydroxypropanoate exhibits potent inhibitory effects on certain proteases. These enzymes are implicated in various pathological conditions, making this compound a valuable tool for exploring therapeutic interventions.

Looking ahead, ongoing research is focused on optimizing the synthetic routes for this compound to enhance scalability and reduce costs. Additionally, efforts are being made to explore its potential as a building block for more complex molecular architectures, such as macrocycles or dendrimers.

In conclusion, methyl (2R,3S)-3-(2-aminophenyl)-3-{(tert-butoxy)carbonylamino}-2-hydroxypropanoate stands out as a versatile compound with significant implications in chemical synthesis and drug discovery. Its unique structure and functional groups make it an invaluable asset for researchers seeking to develop innovative therapeutic agents.

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